2-(4-Fluorophenyl)quinoxaline
Description
Significance of Quinoxaline (B1680401) Derivatives in Contemporary Chemical Research
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are a cornerstone of modern medicinal chemistry and materials science. ontosight.aiijpsjournal.comresearchgate.net The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, provides a versatile platform for structural modifications, leading to a wide array of biological activities. ijpsjournal.comresearchgate.net Researchers have extensively investigated these derivatives for their potential as anti-cancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. ontosight.airesearchgate.netwisdomlib.org The diverse pharmacological profiles of quinoxaline derivatives underscore their importance as lead compounds in the quest for new therapeutic agents. ontosight.ai
Role of Fluorination in Heterocyclic Compound Chemistry
The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of molecules. numberanalytics.comnih.gov Fluorine's high electronegativity and small size can significantly alter a compound's physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net The strategic placement of fluorine atoms can improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.nettandfonline.com This is due to the strong carbon-fluorine bond and the ability of fluorine to modulate the acidity or basicity of nearby functional groups. tandfonline.com Consequently, a substantial percentage of pharmaceuticals and agrochemicals contain fluorine, highlighting the critical role of fluorination in developing more effective and safer chemical entities. numberanalytics.com
Scope of Academic Investigation of 2-(4-Fluorophenyl)quinoxaline
Academic research into this compound has primarily focused on its synthesis, structural characterization, and exploration of its potential applications. The synthesis of this compound is often achieved through the condensation of benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate. nih.gov Crystallographic studies have been conducted to determine its precise molecular structure, revealing a dihedral angle of 22.2 (3)° between the benzene and quinoxaline rings. nih.gov Investigations have also explored its potential in various fields, including materials science, where fluorinated quinoxalines are being studied for their use in organic electronics. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKAVCQOVDGECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Conventional and Advanced Synthetic Approaches
The construction of the 2-(4-fluorophenyl)quinoxaline scaffold can be accomplished using several key synthetic routes. These methods offer different advantages concerning yield, reaction conditions, and substrate scope.
Condensation Reactions with 1,2-Diamines and α-Diketones
The most fundamental and widely employed method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between a 1,2-diamine and an α-dicarbonyl compound. nih.gov For the specific synthesis of this compound, this involves the reaction of o-phenylenediamine (B120857) with 4-fluorophenylglyoxal. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.govsapub.org The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline product.
While this method is straightforward, it can sometimes be limited by factors such as long reaction times, elevated temperatures, and the use of potentially hazardous solvents. nih.gov To address these limitations, various catalysts and reaction conditions have been explored. For instance, the use of catalysts like ammonium (B1175870) molybdate (B1676688) has been shown to improve reaction efficiency. sid.ir
Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.
| Diamine | Diketone/Glyoxal | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| o-phenylenediamine | 4-fluorophenylglyoxal | Clay K-10, solvent-free | 96 | echemcom.com |
| o-phenylenediamine | Benzil (B1666583) | (NH4)6Mo7O24·4H2O, EtOH/H2O | 95 | sid.ir |
| o-phenylenediamine | Phenacyl bromide | Pyridine, THF, rt | Excellent | nih.govacgpubs.org |
Metal-Catalyzed Synthetic Protocols (e.g., Palladium-Catalyzed Suzuki Coupling, Gold(III) Catalysis)
Modern synthetic organic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com In the context of this compound synthesis, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant. researchgate.netresearchgate.net This approach typically involves the coupling of a halogenated quinoxaline precursor, such as 2-chloroquinoxaline (B48734) or 2,6-dichloroquinoxaline (B50164), with 4-fluorophenylboronic acid. researchgate.netvulcanchem.com These reactions are known for their high efficiency and tolerance of a wide range of functional groups. uni-rostock.de For instance, the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with 4-fluorophenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ can selectively yield 6-chloro-2-(4-fluorophenyl)quinoxaline. researchgate.net
Rhodium(III)-catalyzed C-H activation has also emerged as a method for the direct olefination of 2-arylquinoxalines. researchgate.net Furthermore, ruthenium(II)-catalyzed protocols have been developed for the C-H alkylation and spirocyclization of 2-arylquinoxalines. acs.org While not a direct synthesis of the title compound, these methods highlight the utility of transition metals in functionalizing the quinoxaline core. researchgate.net Gold catalysis has also been explored in the synthesis of quinoxaline derivatives, though specific examples for this compound are less common.
Table 2: Metal-Catalyzed Reactions for Quinoxaline Synthesis/Functionalization This table is interactive. Click on the headers to sort the data.
| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,6-dichloroquinoxaline | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | 6-chloro-2-(4-fluorophenyl)quinoxaline | Not specified | researchgate.net |
| 2-arylquinoxalines | Vinyl arenes | Rh(III) catalyst | ortho-olefinated 2-arylquinoxalines | Good to excellent | researchgate.net |
| 2-arylquinoxalines | Maleimides | Ru(II) catalyst | Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolidine]-2',5'-diones | High | acs.org |
| Substituted quinoxalines | Substituted phenylthiophenols | Pd(OAc)₂ | 2-(phenylsulfinyl)-6,7-dihydroquinoxalines | 64-93 | preprints.orgpreprints.org |
One-Pot and Multicomponent Reaction Sequences
To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions have been developed for quinoxaline synthesis. nih.govresearchgate.net These strategies involve the combination of multiple reaction steps in a single reaction vessel without the isolation of intermediates. For example, a one-pot protocol for the synthesis of phenylquinoxalines has been developed from styrenes and o-phenylenediamine. acgpubs.org This reaction proceeds through the in situ formation of an α-bromo ketone intermediate, which then condenses with the diamine. acgpubs.org
Tandem reactions, where multiple bond-forming events occur sequentially in a single operation, are also valuable. A palladium(II)-catalyzed tandem reaction involving C-S bond direct cross-coupling and sulfonylation has been reported for the synthesis of 2-(phenylsulfinyl)quinoxaline derivatives. preprints.orgpreprints.org Another example is the tandem oxidative azidation/cyclization of N-arylenamines to produce quinoxalines. acs.org
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a technique to accelerate chemical reactions. udayton.edu The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. udayton.eduresearchgate.netudayton.edu The synthesis of quinoxaline derivatives, including those with fluoro-substituents, has been successfully achieved using microwave technology. nih.govorientjchem.orgdoaj.org For instance, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil can be accomplished in just 90 seconds under solvent-free microwave irradiation to produce 5-chloro-6-fluoro-2,3-diphenyl quinoxaline. orientjchem.org The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be efficiently catalyzed by iodine in aqueous ethanol under microwave irradiation, yielding quinoxalines in excellent yields. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis This table is interactive. Click on the headers to sort the data.
| Reaction | Conventional Method Time | Microwave Method Time | Reference |
|---|---|---|---|
| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil | ~1 hour | 90 seconds | orientjchem.org |
| Substitution on 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | ~14 hours | 1 hour | orientjchem.org |
| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes | orientjchem.org |
Green Chemistry Approaches in Quinoxaline Synthesis (e.g., Surfactant-Mediated, Clay-Catalyzed, Aqueous Medium)
Surfactant-Mediated Synthesis: The use of surfactants in water can create microreactors, such as micelles, that can facilitate organic reactions. rsc.orgscispace.com The synthesis of quinoxalines has been successfully carried out in aqueous media using surfactants like Tween 40. rsc.orgresearchgate.net This non-ionic surfactant was found to be highly effective, affording excellent yields in short reaction times at room temperature. rsc.orgresearchgate.net The aqueous medium containing the surfactant can often be reused for several consecutive reactions, further enhancing the green credentials of this method. rsc.orgresearchgate.net
Clay-Catalyzed Synthesis: Clay minerals, such as montmorillonite (B579905) K-10, have been employed as inexpensive, recyclable, and eco-friendly catalysts for quinoxaline synthesis. echemcom.commdpi.comresearchgate.netscirp.org The condensation of aromatic 1,2-diamines with arylglyoxals can be performed under solvent-free conditions using clay as a catalyst, often with just grinding the reactants together. echemcom.comresearchgate.net This approach offers significant advantages, including reduced reaction times, high yields, and simple work-up procedures. echemcom.comresearchgate.net
Aqueous Medium Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for quinoxaline synthesis have been adapted to be performed in water or aqueous-ethanolic mixtures. nih.govacs.orgthieme-connect.com For example, the iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyls proceeds efficiently in a 1:1 ethanol/water mixture. nih.gov High-temperature water has also been utilized as both a solvent and a catalyst for the synthesis of quinoxaline derivatives. thieme-connect.com
Precursor Chemistry and Reaction Scope
The successful synthesis of this compound relies on the availability and reactivity of key precursors. The primary building blocks are a substituted o-phenylenediamine and a suitable α-dicarbonyl compound, specifically 4-fluorophenylglyoxal or its synthetic equivalents.
The arylglyoxals, such as 4-fluorophenylglyoxal, are commonly prepared by the oxidation of the corresponding acetophenones (e.g., 4'-fluoroacetophenone) using selenium dioxide in a dioxane/water solvent system under reflux conditions. echemcom.com
The scope of the condensation reaction is generally broad, accommodating a variety of substituents on both the 1,2-diamine and the α-dicarbonyl components. For the synthesis of this compound and its analogues, this allows for the introduction of various functional groups onto the quinoxaline core, which can be useful for tuning the molecule's properties. For instance, using a substituted o-phenylenediamine like 4-chloro-1,2-phenylenediamine would lead to the formation of 6-chloro-2-(4-fluorophenyl)quinoxaline.
The development of metal-catalyzed cross-coupling reactions has further expanded the scope of accessible quinoxaline derivatives. Starting from a dihalogenated quinoxaline, sequential or regioselective couplings can introduce different aryl or other groups at specific positions on the quinoxaline ring system. researchgate.netuni-rostock.de
Table 4: Common Precursors for this compound Synthesis This table is interactive. Click on the headers to sort the data.
| Precursor Type | Specific Compound | Role in Synthesis |
|---|---|---|
| 1,2-Diamine | o-phenylenediamine | Forms the pyrazine (B50134) ring |
| α-Dicarbonyl | 4-fluorophenylglyoxal | Provides the 4-fluorophenyl substituent |
| Halogenated Quinoxaline | 2-chloroquinoxaline | Substrate for cross-coupling |
| Organoboron Reagent | 4-fluorophenylboronic acid | Source of the 4-fluorophenyl group in Suzuki coupling |
| Acetophenone (B1666503) | 4'-fluoroacetophenone | Precursor to 4-fluorophenylglyoxal |
Utilization of Perfluoroarenes and Fluorinated Benzaldehydes
The introduction of a fluorine atom onto the phenyl ring of the quinoxaline scaffold can be achieved by using fluorinated starting materials. One common approach involves the condensation of o-phenylenediamine with a fluorinated α-dicarbonyl compound. For instance, the reaction of o-phenylenediamine with 4-fluorobenzil (B1364513) would directly yield 2-(4-fluorophenyl)-3-phenylquinoxaline.
Alternatively, fluorinated benzaldehydes serve as crucial precursors. For example, 4-fluorobenzaldehyde (B137897) can be used in reactions like the Claisen-Schmidt condensation to form chalcone (B49325) intermediates which can then be further cyclized to form the quinoxaline ring. google.comipb.pt A patent describes the synthesis of 3-(4-fluorophenyl)-1-(4-hydroxyphenyl)chalcone from 4-fluorobenzaldehyde, which is then reacted with 2-chloroquinoxaline. google.com
Another approach involves the use of trifluoroacetic acid as a source for the trifluoromethyl group in the synthesis of fluorinated quinoxalines, highlighting the utility of fluorinated acids in generating these compounds without the need for metal catalysts. organic-chemistry.org
Reactions with Aromatic Acetylenes
The synthesis of quinoxalines can also be accomplished through the cyclocondensation of o-phenylenediamine with aromatic alkynes. mdpi.com In a specific application of this methodology, the reaction of o-phenylenediamine with 4-fluorophenylacetylene in the presence of a suitable catalyst, such as a copper salt, would be expected to produce this compound. mdpi.com This method offers a direct route to the desired product from readily available starting materials.
Derivation from Chalcone Intermediates
Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including quinoxalines. The general strategy involves the initial formation of a chalcone bearing a 4-fluorophenyl group, followed by a cyclization reaction with an o-phenylenediamine.
The synthesis typically begins with a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and an appropriate acetophenone derivative. ipb.ptunisi.it The resulting chalcone can then be converted to a 1,2-dicarbonyl compound, which subsequently reacts with an o-phenylenediamine to form the quinoxaline ring. A study reported that chalcones substituted with a 4-fluorophenyl group showed significant antifungal activity. hilarispublisher.com Another patent details the synthesis of quinoxaline-containing chalcone derivatives where 1-(4-hydroxyphenyl)-3-(4-fluorophenyl)chalcone is reacted with a substituted quinoxaline. google.com
Regioselectivity in Quinoxaline Ring Formation and Subsequent Functionalization
Regioselectivity is a critical aspect in the synthesis of substituted quinoxalines, particularly when unsymmetrical starting materials are used. In the formation of the quinoxaline ring from an unsymmetrical o-phenylenediamine and an unsymmetrical α-dicarbonyl compound, two regioisomers can potentially be formed. The electronic and steric properties of the substituents on both reactants play a crucial role in determining the major product.
For the synthesis of this compound, if a substituted o-phenylenediamine is reacted with a diketone derived from 4-fluorobenzaldehyde, the regiochemical outcome of the condensation will dictate the final substitution pattern on the quinoxaline core.
Furthermore, regioselectivity is important in the subsequent functionalization of the pre-formed this compound scaffold. For example, electrophilic substitution reactions on the benzene (B151609) portion of the quinoxaline ring will be directed by the combined electronic effects of the pyrazine ring and the 4-fluorophenyl substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on halogenated derivatives of this compound also exhibit high regioselectivity, which is primarily governed by electronic parameters. sorbonne-universite.frsorbonne-universite.fr For instance, in 2,6-dichloroquinoxaline, Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid occurs selectively at the 2-position to yield 6-chloro-2-(4-fluorophenyl)quinoxaline. sorbonne-universite.frsorbonne-universite.fr
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The classical synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds is believed to proceed through the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring. nih.gov
In syntheses involving fluorinated starting materials, the electronic effect of the fluorine atom can influence the reaction rate and mechanism. For example, the electron-withdrawing nature of the fluorine in 4-fluorobenzaldehyde can affect the reactivity of the carbonyl group in condensation reactions.
Mechanistic studies on the formation of quinoxalines from other precursors, such as the reaction of 2-(1H-pyrrol-1-yl)aniline with benzaldehyde, have shown the formation of a dihydroquinoxaline intermediate. rsc.org While not directly involving this compound, these studies provide valuable insights into the stepwise process of quinoxaline ring formation. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote the condensation reaction, likely by activating the carbonyl group through hydrogen bonding, leading to high yields at room temperature. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-fluorophenyl)quinoxaline by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
¹H NMR Applications for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within the this compound molecule. The spectrum typically exhibits a set of distinct signals corresponding to the protons of the quinoxaline (B1680401) core and the 4-fluorophenyl substituent.
The proton on the C3 position of the quinoxaline ring is highly deshielded and appears as a characteristic singlet at a downfield chemical shift, generally observed around δ 9.27–9.29 ppm. rjpbcs.comheteroletters.org The protons on the benzo part of the quinoxaline ring (H5, H6, H7, H8) typically appear as a complex multiplet in the aromatic region, between δ 7.67 and 8.27 ppm. heteroletters.org Specifically, the protons at positions 6 and 7 often present as a multiplet, while the protons at 5 and 8 also appear as a multiplet. rjpbcs.com
The protons of the 4-fluorophenyl group give rise to two distinct signals due to their coupling with the adjacent fluorine atom. The two protons ortho to the fluorine atom (H2', H6') and the two protons meta to the fluorine atom (H3', H5') each appear as multiplets. For instance, the H2' and H6' protons can be seen as a multiplet around δ 8.18–8.24 ppm, while the H3' and H5' protons appear as a multiplet around δ 7.22–7.28 ppm. rjpbcs.comheteroletters.org
Detailed analysis of the coupling patterns and integration values of these signals allows for the unambiguous assignment of each proton in the molecule, confirming the substitution pattern.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| H3 | 9.29 | Singlet (s) | rjpbcs.com |
| Quinoxaline H (5,6,7,8) | 8.11-8.14, 7.72-7.81 | Multiplet (m) | rjpbcs.com |
| 4-Fluorophenyl H (2',6') | 8.18-8.24 | Multiplet (m) | rjpbcs.com |
| 4-Fluorophenyl H (3',5') | 7.22-7.28 | Multiplet (m) | rjpbcs.com |
(Note: Chemical shifts can vary slightly depending on the solvent and instrument used.)
¹³C NMR Applications for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the quinoxaline ring resonate in the aromatic region, typically between δ 129 and 151 ppm. heteroletters.org The carbon atom directly attached to the fluorine, C4', exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. This C-F coupling is a key diagnostic feature. For example, a signal at δ 165.5 ppm with a large coupling constant (¹JCF = 249 Hz) is characteristic of the C4' carbon. rsc.org The other carbons of the 4-fluorophenyl ring also show smaller couplings to the fluorine atom.
The carbon atoms of the quinoxaline moiety can also be assigned based on their chemical shifts and, in some cases, through advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals. The C2 carbon, being adjacent to two nitrogen atoms, is typically found at a downfield chemical shift.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C2 | 150.6 | heteroletters.org |
| C3 | 142.8 | heteroletters.org |
| Quinoxaline Carbons | 129.1, 129.4, 129.5, 130.3 | heteroletters.org |
| C1' | 132.9 | heteroletters.org |
| C2'/C6' | 129.5 | heteroletters.org |
| C3'/C5' | 116.0, 116.3 | heteroletters.org |
| C4' | 165.8 | heteroletters.org |
(Note: Chemical shifts can vary slightly depending on the solvent and instrument used.)
¹⁹F NMR Applications for Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of the fluorine atom in this compound. nih.gov The ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom, and its chemical shift provides information about the electronic environment. nih.gov The chemical shift is reported relative to a standard, commonly CFCl₃. nih.govbiophysics.org For this compound, the ¹⁹F NMR signal has been observed at approximately -112.24 ppm. rsc.org This technique is particularly useful for confirming the presence and substitution pattern of the fluorine atom on the phenyl ring.
Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation
While specific deuterium labeling studies for the elucidation of the reaction mechanism of this compound synthesis are not extensively detailed in the provided context, this technique is a powerful tool in organic chemistry. acs.org By strategically replacing specific protons with deuterium atoms, chemists can trace the fate of these atoms throughout a reaction sequence. acs.org This allows for the determination of reaction intermediates, the identification of bond-breaking and bond-forming steps, and the elucidation of reaction pathways. For instance, in the synthesis of quinoxalines, deuterium labeling could be used to understand the mechanism of condensation between the o-phenylenediamine (B120857) and the α-dicarbonyl compound.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. niscpr.res.in The IR spectrum provides a characteristic fingerprint of the molecule.
Key vibrational bands observed in the IR spectrum of this compound include:
C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3048-3066 cm⁻¹. rjpbcs.com
C=N and C=C stretching vibrations of the quinoxaline and phenyl rings, which are observed in the 1545-1652 cm⁻¹ region. rjpbcs.com
C-F stretching vibration , a strong and characteristic band for the fluorophenyl group, is typically found in the range of 1112-1275 cm⁻¹. rsc.org
Aromatic C-H out-of-plane bending vibrations appear in the lower frequency region (e.g., 755 cm⁻¹), which can provide information about the substitution pattern of the benzene (B151609) rings. rjpbcs.com
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3048 | rjpbcs.com |
| C=N, C=C Stretch | 1652, 1545 | rjpbcs.com |
| C-F Stretch | 1112 | rjpbcs.com |
| Aromatic C-H Bend | 755 | rjpbcs.com |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. rsc.org In a typical electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight.
For this compound, the expected molecular ion peak would be at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₉FN₂. The calculated monoisotopic mass is approximately 224.07 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ is often observed, which would appear at m/z 225. rjpbcs.comheteroletters.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to confirm the connectivity of the atoms. For instance, the loss of neutral fragments like HCN or the fluorophenyl group can lead to characteristic fragment ions that support the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. rsc.org
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction analysis. nih.gov The compound crystallizes in the monoclinic system with the space group C2/c. nih.gov In the solid state, the molecule is not perfectly planar; the dihedral angle between the quinoxaline ring system and the fluorophenyl ring is 22.2 (3)°. nih.gov The crystal packing reveals the presence of very weak aromatic π–π stacking interactions, with a minimum centroid-centroid separation between adjacent rings of 3.995 (2) Å. nih.gov The synthesis of the compound for crystallographic analysis was achieved through the condensation reaction of benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate. nih.gov
Detailed crystallographic data for this compound are presented in the table below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₁₄H₉FN₂ | nih.gov |
| Molecular Weight | 224.23 | nih.gov |
| Temperature | 113 K | nih.gov |
| Wavelength | 0.71073 Å (Mo Kα) | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| Unit Cell Dimensions | a = 24.249 (13) Åb = 3.7925 (19) Åc = 22.609 (13) Åβ = 91.866 (9)° | nih.gov |
| Volume | 2078.2 (19) ų | nih.gov |
| Z (Molecules per unit cell) | 8 | nih.gov |
| Calculated Density | 1.433 Mg m⁻³ | nih.gov |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Visible spectroscopy is a powerful analytical tool used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique provides insights into the π-electron system and the presence of non-bonding electrons. The absorption of UV or visible light excites electrons from lower energy orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectra of quinoxaline derivatives are characterized by distinct absorption bands corresponding to specific electronic transitions. Generally, organic chromophores based on the 2-phenylquinoxaline (B188063) structure absorb light in the UV range, with absorption bands below 375 nm being indicative of π→π* transitions, which typically have high molar extinction coefficients. cardiff.ac.uk The spectra of quinoxaline derivatives often show intense absorption bands at shorter wavelengths due to π-π* transitions and less intense bands at longer wavelengths attributed to n-π* transitions, which involve the lone pair of electrons on the nitrogen atoms. rasayanjournal.co.in
For example, studies on related quinoxaline structures in tetrahydrofuran (B95107) show a strong absorption maximum around 252 nm, which is assigned to a π-π* transition. rasayanjournal.co.in A weaker absorption peak observed at approximately 442 nm is attributed to an n-π* transition, where the non-bonding electrons of the nitrogen atom are excited into the π-electron system. rasayanjournal.co.in The photophysical properties and electronic transitions of quinoxaline derivatives can also be studied and predicted using computational methods like Density Functional Theory (DFT). niscpr.res.inresearchgate.net
Table 2: Typical Electronic Transitions for Quinoxaline Derivatives
| Transition Type | Typical Wavelength (λmax) | Solvent | Reference |
|---|---|---|---|
| π → π* | ~252 nm | Tetrahydrofuran | rasayanjournal.co.in |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (4-(2,3-bis(4-fluorophenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide |
| Benzene-1,2-diamine |
| 2-(4-fluorophenyl)-2-oxoacetaldehyde monohydrate |
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Properties
The arrangement of electrons and nuclei in a molecule dictates its stability, reactivity, and physical properties. Theoretical methods are instrumental in mapping out this electronic landscape.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the lowest energy (most stable) three-dimensional structure of a molecule. This process, known as geometry optimization, provides key information on bond lengths, bond angles, and dihedral angles. For heterocyclic compounds like quinoxaline (B1680401) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), have been shown to yield results that align well with experimental data. ajchem-a.com
While comprehensive DFT geometry optimization data for 2-(4-Fluorophenyl)quinoxaline is not detailed in the available literature, experimental data from X-ray crystallography offers a valuable benchmark. These studies reveal that in its crystalline form, the dihedral angle between the fluorophenyl ring and the quinoxaline ring system is 22.2°. nih.govresearchgate.net A theoretical geometry optimization would aim to reproduce this and other structural parameters, providing the foundational geometry for all other computational analyses.
Table 1: Experimental Structural Parameters for this compound Note: This table is based on experimental X-ray crystallography data. nih.gov Corresponding comprehensive theoretical DFT data was not available in the searched literature.
| Parameter | Experimental Value |
|---|---|
| Molecular Formula | C₁₄H₉FN₂ |
| Molecular Weight | 224.23 |
| Crystal System | Monoclinic |
| Dihedral Angle (Fluorophenyl vs. Quinoxaline) | 22.2 (3)° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive. ajchem-a.comresearchgate.net For related quinoxaline derivatives, the HOMO is often localized over the quinoxaline ring system, while the LUMO distribution can vary depending on the substituents. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Data Note: Specific theoretical values for this compound were not found in the searched literature. This table serves as a template for the types of data generated in an FMO analysis.
| Parameter | Calculated Value (eV) |
|---|---|
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net
The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue indicates regions of most positive potential, which are electron-poor and represent likely sites for nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent intermediate potential. For quinoxaline derivatives, the electronegative nitrogen atoms are expected to be centers of negative potential (red regions), making them susceptible to interactions with electrophiles. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. wisc.edu It goes beyond simple atomic charges by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. These interactions, known as hyperconjugation, lead to the delocalization of electron density, which stabilizes the molecule.
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization. acadpubl.eu NBO analysis can reveal the charge transfer pathways within the molecule and quantify the stabilization resulting from interactions like those between lone pairs (n) and anti-bonding orbitals (π* or σ*). acadpubl.eu
Spectroscopic Property Prediction (Theoretical)
Computational methods can predict spectroscopic properties, which is particularly useful for confirming experimental results and assigning spectral peaks to specific atoms or structural features.
Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. researchgate.net
For fluorinated aromatic compounds, ¹⁹F NMR is especially powerful due to its high sensitivity and wide chemical shift range. nih.govbiophysics.org However, predicting ¹⁹F shifts can be challenging. Computational approaches have become essential for reliably assigning ¹⁹F signals, especially in molecules with multiple fluorine atoms. nih.govnih.gov Comparing calculated shifts with experimental data can confirm molecular structures and help resolve ambiguities in spectral assignments. researchgate.net
Table 3: Theoretical NMR Chemical Shift Data Note: Calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound were not available in the searched literature. This table is a template for such data.
| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹⁹F | C4' | Data not available |
| ¹³C | Various | Data not available |
| ¹H | Various | Data not available |
Predicted Infrared Vibrational Frequencies
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the infrared (IR) vibrational frequencies of molecules like this compound. These predictions provide valuable insights into the molecule's vibrational modes and complement experimental FT-IR spectroscopy. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms.
For aromatic structures such as this compound, characteristic vibrational modes are expected. The stretching vibrations of the C-H bonds in the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com The C=C and C=N stretching vibrations within the quinoxaline and phenyl rings give rise to bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). ajchem-a.com
A computational study on the related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, using the DFT/B3LYP method provides a reference for the expected vibrational frequencies. ajchem-a.com The presence of the 4-fluorophenyl group in both molecules suggests that similar vibrational modes associated with this moiety would be present. For instance, the C-F stretching vibration is a key marker.
The table below presents a selection of predicted vibrational frequencies for key functional groups in a molecule structurally similar to this compound, based on DFT calculations. ajchem-a.com
| Assignment | Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H Stretch | ~3055 | Stretching |
| Aromatic C=C Stretch | ~1465 | Stretching |
| Aromatic C-H In-plane bend | ~1281 | Bending |
| C-F Stretch | ~1220 | Stretching |
| Aromatic C-H Out-of-plane bend | ~826 | Bending |
It is important to note that theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and limitations of the computational method. nih.gov
Theoretical UV-Visible Absorption Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for modeling the electronic absorption spectra of molecules, providing insights into their photophysical properties. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za
These calculations help to understand the nature of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. scielo.org.za The transitions are often characterized as π → π* or n → π* transitions, reflecting the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital.
Studies on quinoxaline derivatives have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. nih.gov The modeling can elucidate the effects of different substituents on the absorption properties. For this compound, the electronic transitions would involve the delocalized π-system of the entire molecule. The fluorophenyl group can influence the energy levels of the molecular orbitals and thus the absorption wavelengths.
A typical TD-DFT analysis would provide the following type of data, illustrating the primary electronic transitions. scielo.org.za
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~405 | ~0.38 | HOMO -> LUMO+1 (49%), HOMO-2 -> LUMO (42%) | π → π |
| ~342 | ~0.24 | HOMO-8 -> LUMO, HOMO-2 -> LUMO+1 | π → π |
| ~310 | ~0.15 | HOMO -> LUMO+2 | n → π* |
Molecular Interaction Studies (Computational)
Molecular Docking for Ligand-Receptor Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ekb.eg For this compound, molecular docking studies can elucidate its potential as an inhibitor for various biological targets. Quinoxaline derivatives have been extensively studied as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are implicated in cancer. ekb.egnih.govrsc.org
Docking simulations place the ligand into the binding site of the receptor and score the different poses based on a scoring function, which estimates the binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. rsc.org
For example, in docking studies of quinoxaline derivatives with EGFR, binding energies have been observed in the range of -9.57 to -12.03 kcal/mol. nih.gov These studies often show that the quinoxaline core fits into the ATP-binding pocket of the kinase, with substituents forming crucial interactions with specific residues. The 4-fluorophenyl group of this compound could potentially form halogen bonds or hydrophobic interactions within the binding site, contributing to its binding affinity.
The table below summarizes typical results from molecular docking studies of quinoxaline derivatives with various protein targets. ekb.egnih.gov
| Protein Target (PDB ID) | Ligand (Example) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| EGFR (4HJO) | Quinoxaline-triazole hybrid | -12.03 | Met793, Leu718, Val726 |
| VEGFR-2 (2OH4) | Quinoxaline derivative IV | -17.11 | Cys919, Leu840, Asp1046 |
| p38α MAP Kinase | Pyridinylquinoxaline | - | Met109, Gly110, Lys53 |
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand in the binding site and the conformational changes in the protein. imist.ma
For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation. nih.gov
Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov MD simulations can also be used to calculate the binding free energy with greater accuracy than docking scores, using methods like MM/PBSA or MM/GBSA. These simulations can confirm the binding mode predicted by docking and provide deeper insights into the thermodynamics of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Influence on Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their anticancer activity and to design new, more potent compounds. nih.govnih.gov
In a QSAR study, molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).
A 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer resulted in a model with good predictive power (r² = 0.78 for the training set and pred_r² = 0.68 for the test set). nih.gov Such models can highlight which structural features are important for activity. For instance, the model might indicate that electron-withdrawing groups at a certain position on the quinoxaline ring enhance activity. This information can then be used to guide the synthesis of new derivatives, such as analogs of this compound, with improved biological profiles.
Predictive Modeling for Bulk Properties
Computational methods can also be used to predict the bulk properties of a chemical compound like this compound. These predictions are often part of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in the early stages of drug discovery. nih.gov Various software packages and online tools can calculate a range of physicochemical properties based on the molecular structure.
These properties include but are not limited to:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its absorption and distribution.
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, affecting its bioavailability.
Molecular Weight: An important factor in drug-likeness rules, such as Lipinski's rule of five.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors and Acceptors: Key parameters in assessing drug-likeness and binding potential.
Predictive models for these properties are typically based on large datasets of experimentally determined values and use various algorithms, from simple fragment-based contributions to more complex machine learning models. These in silico predictions allow for the early filtering of compounds that are likely to have poor pharmacokinetic properties, thus saving time and resources in the drug development process. For this compound, these predictive models can provide a preliminary assessment of its potential as an orally available drug candidate.
Quantitative Structure-Property Relationship (QSPR) Theory for Physical Property Prediction
Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to predict the physicochemical properties of a compound based on its molecular structure. springernature.comrsc.org These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and a specific property. researchgate.net For a molecule like this compound, QSPR can be a powerful tool to estimate various physical properties without the need for extensive and costly laboratory experiments. springernature.comresearchgate.net
The process involves calculating a wide array of molecular descriptors, which can be topological, electronic, quantum mechanical, or conformational. researchgate.net By applying statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a predictive model is constructed and validated. researchgate.net While specific QSPR studies dedicated solely to this compound are not extensively detailed in the literature, the principles are widely applied to families of organic compounds to predict properties such as boiling point, density, viscosity, and refractive index. unimore.it
Below is a table representing the types of physical properties of this compound that can be predicted using validated QSPR models.
| Property Category | Specific Physical Property | Potential Application |
| Thermodynamic | Boiling Point | Purification, process design |
| Melting Point | Material handling, stability | |
| Enthalpy of Formation | Reaction thermodynamics | |
| Physical | Density | Formulation, process control |
| Refractive Index | Quality control, characterization | |
| Viscosity | Fluid dynamics, formulation | |
| Solubility | Aqueous Solubility (logS) | Drug development, environmental fate |
| Partition Coefficient (logP) | Pharmacokinetics, environmental science |
This table is illustrative of properties predictable by QSPR and does not represent experimentally verified data for this specific compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In the realm of drug discovery and development, predicting a molecule's behavior within a biological system is paramount. In silico ADMET profiling uses computational models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound like this compound. springernature.comnih.gov This early-stage assessment helps to identify potential liabilities and allows for the rational design of molecules with more favorable pharmacokinetic and safety profiles, reducing the reliance on animal testing and saving significant resources. springernature.comaudreyli.com
These predictive models are built from large datasets of compounds with known experimental ADMET properties. nih.gov For a given molecule, various physicochemical and structural features are used as inputs to predict its likely behavior across several key parameters. For quinoxaline derivatives, these studies are crucial for evaluating their potential as therapeutic agents.
The following interactive table details a representative in silico ADMET profile for a compound structurally related to this compound, based on typical parameters evaluated in computational studies.
| ADMET Category | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption Predicts the extent of absorption from the gut into the bloodstream. | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability An in vitro model for predicting human intestinal absorption. | High | Suggests the compound can readily cross the intestinal epithelial barrier. | |
| P-glycoprotein Substrate P-gp is an efflux pump that can remove drugs from cells, reducing absorption. | Non-substrate | The compound is not likely to be actively removed from cells by P-gp. | |
| Distribution | Plasma Protein Binding (PPB) The degree to which a drug binds to proteins in the blood. High binding can limit the free drug available to act. | High (>90%) | Affects the volume of distribution and drug clearance. |
| Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross the protective barrier of the central nervous system. | Yes | Indicates potential for CNS activity or side effects. | |
| Metabolism | CYP450 2D6 Inhibition Cytochrome P450 enzymes are major sites of drug metabolism. Inhibition can lead to drug-drug interactions. | Non-inhibitor | Lower risk of metabolic drug-drug interactions. |
| CYP450 3A4 Inhibition The most common and clinically significant drug-metabolizing enzyme. | Non-inhibitor | Lower risk of metabolic drug-drug interactions. | |
| Toxicity | AMES Mutagenicity A test to assess the mutagenic potential of a chemical compound; a positive result indicates it may be a carcinogen. | Non-mutagenic | Indicates a lower likelihood of causing DNA mutations. |
| hERG Inhibition Inhibition of the hERG potassium channel can lead to serious cardiac arrhythmias. | Low Risk | Suggests a lower potential for cardiotoxicity. |
Monte Carlo Simulations for Surface Adsorption Phenomena
Monte Carlo simulations are a computational method used to model the random behavior of systems, making them particularly useful for studying the interaction of molecules with surfaces. arxiv.orgresearchgate.net In the context of this compound and related compounds, these simulations can predict how the molecule will adsorb onto a surface, such as a metal. This is highly relevant for applications like corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is key. researchgate.net
The simulation works by placing the molecule in a simulation box with a defined surface (e.g., an Fe(110) crystal plane) and using a series of random steps to find the lowest energy configuration. researchgate.netcihanuniversity.edu.iq This process helps determine the most stable adsorption orientation and calculates the adsorption energy—a measure of how strongly the molecule binds to the surface. researchgate.net A more negative adsorption energy typically signifies a stronger and more stable interaction. researchgate.net
Studies on quinoxaline derivatives have shown that these molecules can have significant adsorption energies on metal surfaces. researchgate.netcihanuniversity.edu.iq The simulations can account for various factors, including the presence of water molecules and the protonation state of the inhibitor, providing a comprehensive view of the adsorption process. researchgate.net
The findings from such simulations are critical for establishing structure-property relationships that can guide the design of more effective quinoxaline-based compounds for surface protection applications. cihanuniversity.edu.iq
| Simulation Parameter | Description | Typical Finding for Quinoxaline Derivatives |
| Adsorption Energy (Neutral) | The energy released when the neutral molecule adsorbs onto the surface from a vacuum or solvent. | Strong, negative values, indicating spontaneous and stable adsorption. researchgate.net |
| Adsorption Energy (Protonated) | The adsorption energy of the molecule in its protonated state, relevant in acidic environments. | Often shows even stronger (more negative) adsorption energy, enhancing inhibition. cihanuniversity.edu.iq |
| Binding Configuration | The most stable orientation of the molecule on the surface. | Tends towards a planar or near-planar orientation to maximize contact between the aromatic rings and the surface. researchgate.net |
| Surface Coverage | The extent to which the molecules cover the surface at equilibrium. | High surface coverage is correlated with effective surface protection. ucmerced.edu |
Reactivity, Transformations, and Derivatization Studies
Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Quinoxalines
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for functionalizing aromatic systems, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In 2-(4-Fluorophenyl)quinoxaline, the fluorine atom on the phenyl ring is a target for SNAr reactions. The electron-withdrawing nature of the quinoxaline (B1680401) moiety enhances the electrophilicity of the attached phenyl ring, thereby activating the para-positioned fluorine atom for nucleophilic attack.
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukpressbooks.pub The aromaticity is subsequently restored by the elimination of the fluoride ion. The rate of this reaction is generally dependent on the stability of the Meisenheimer complex; the presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction. masterorganicchemistry.compressbooks.pub For this compound, the entire quinoxaline substituent acts as an electron-withdrawing group, facilitating the substitution.
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com
Various nucleophiles can be employed to displace the fluorine atom in fluorinated quinoxalines, leading to a diverse range of derivatives. While specific studies on this compound are part of a broader research area, the general reactivity is well-established for analogous systems. For instance, amines, alkoxides, and thiols are common nucleophiles used to functionalize activated fluoroarenes. nih.govresearchgate.net In some cases, modern techniques like organic photoredox catalysis can enable SNAr on even unactivated or less activated fluoroarenes under mild conditions. nih.gov
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Potential Application |
| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), DMSO, Heat | 2-(4-(Dialkylamino)phenyl)quinoxaline | Synthesis of dyes, pharmaceutical intermediates |
| Phenol (B47542) (ArOH) | Base (e.g., Cs₂CO₃), DMF, Heat | 2-(4-Phenoxyphenyl)quinoxaline | High-performance polymers, materials science |
| Thiol (RSH) | Base (e.g., NaH), THF | 2-(4-(Alkylthio)phenyl)quinoxaline | Biologically active compounds |
| Azole (e.g., Imidazole) | Base, Heat | 2-(4-(Imidazol-1-yl)phenyl)quinoxaline | Medicinal chemistry scaffolds |
Oxidative Condensation and Decarboxylation Reactions
Oxidative Condensation: The primary and most classical method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov For the synthesis of this compound, this involves the reaction of o-phenylenediamine (B120857) with a 1,2-dicarbonyl precursor such as 1-(4-fluorophenyl)-2-hydroxyethan-1-one or 1-(4-fluorophenyl)ethane-1,2-dione. This reaction often proceeds via a tandem oxidative condensation mechanism, sometimes requiring an oxidant to facilitate the final aromatization step. researchgate.net Various catalytic systems, including transition-metal-free and green catalysts, have been developed to improve the efficiency and environmental footprint of this transformation. mtieat.orgrsc.org
Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org In the context of quinoxaline chemistry, this reaction is relevant for quinoxaline carboxylic acids. For instance, a derivative such as this compound-6-carboxylic acid could undergo decarboxylation to yield the parent this compound. This transformation is often promoted by heat, sometimes in high-temperature water or in the presence of catalysts. thieme-connect.com Studies have shown that aromatic carboxylic acids are prone to decarboxylation in high-temperature water, and reaction conditions can be tuned to either promote or minimize this process. thieme-connect.com In some synthetic sequences, decarboxylation can occur as an unintended side reaction, for example, during the condensation of 3,4-diaminobenzoic acid with a dicarbonyl compound. thieme-connect.comresearchgate.net
| Reaction Type | Precursors | Key Conditions | Product |
| Oxidative Condensation | o-Phenylenediamine + 1-(4-Fluorophenyl)ethane-1,2-dione | Ethanol (B145695), reflux or catalyst (e.g., I₂, ceric ammonium (B1175870) nitrate) | This compound |
| Decarboxylation | This compound-6-carboxylic acid | High-temperature water (e.g., 150–230 °C) or heat in a high-boiling solvent | This compound |
Cyclization Reactions and Ring Transformations
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These transformations typically involve the introduction of a suitable functional group onto the quinoxaline ring, which then undergoes an intramolecular cyclization.
One common strategy involves functionalizing the C3 position of the quinoxaline ring. For example, introduction of a side chain with a terminal nucleophile or electrophile can lead to annulation, forming a new ring fused to the pyrazine (B50134) part of the quinoxaline. This approach has been used to synthesize a variety of fused systems, such as:
Pyrrolo[1,2-a]quinoxalines: These can be formed via iron-catalyzed oxidative coupling or other cyclization strategies involving a pyrrole precursor attached to the quinoxaline nitrogen. mtieat.org
Furo[2,3-b]quinoxalines: These can be synthesized from 2-chloro-3-substituted quinoxalines, which undergo intramolecular cyclization. arkat-usa.org A starting material like 2-chloro-3-methylquinoxaline can be a precursor to these fused systems.
Indolo[3,2-a]phenazines and Quinolino[2,3-c]quinoxalines: These complex heterocyclic systems have been unexpectedly formed through acid-catalyzed Friedlander reactions of cyclopenta[b]quinoxaline-1-ones, demonstrating the potential for significant ring transformations. nih.gov
These cyclization reactions are valuable for creating novel molecular architectures with potential applications in medicinal chemistry and materials science, as the resulting planar, extended π-systems often exhibit interesting photophysical and biological properties. nih.govnih.gov
| Starting Material Type | Reaction | Fused Ring System Formed | Reference |
| 1-(2-nitrophenyl)pyrroles | Iron-catalyzed transfer hydrogenation and annulation | Pyrrolo[1,2-a]quinoxaline | mtieat.org |
| N-alkynyl indoles | Gold-catalyzed intramolecular hydroamination | 3H-pyrrolo-[1,2,3-de]quinoxaline | nih.gov |
| 2,3-dichloroquinoxaline | Reaction with terminal alkynes followed by TFA-promoted cyclization | Furo[2,3-b]quinoxaline | arkat-usa.org |
| 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones | Acid-catalyzed Friedlander reaction | Indolo[3,2-a]phenazine | nih.gov |
Functionalization Strategies and Substituent Effects on Reactivity
Direct functionalization of the quinoxaline core, particularly through C-H activation, has emerged as a powerful and atom-economical strategy for creating derivatives. thieme-connect.de For this compound, the most likely position for direct C-H functionalization is the C3 position of the quinoxaline ring, which is activated by the two nitrogen atoms.
The nature of the substituent at the C2 position significantly influences the reactivity of the quinoxaline ring. nih.govresearchgate.net The 4-fluorophenyl group at the C2 position is electron-withdrawing, which generally deactivates the quinoxaline ring towards electrophilic attack but activates it towards nucleophilic attack or reactions involving radical intermediates. Studies on 2-monosubstituted quinoxalines have shown that the steric and electronic properties of the C2 substituent dictate the feasibility and outcome of nucleophilic substitution reactions at the C3 position. nih.gov For instance, 2-phenylquinoxaline (B188063) reacts readily with various nucleophiles, while substituents with different electronic properties can alter this reactivity. nih.govresearchgate.net
Adding or removing substituents on the precursors to quinoxaline derivatives, such as o-phenylenediamine, can also dramatically change the reactivity and properties of the final product. chegg.comchegg.com
| Functionalization Strategy | Position | Reagents/Catalyst | Product Type |
| C-H Alkylation | C3 | Radical precursor, e.g., alkyl carboxylic acid, Ag catalyst | 2-(4-Fluorophenyl)-3-alkyl-quinoxaline |
| C-H Amination | C3 | Aminating agent, catalyst | 2-(4-Fluorophenyl)-3-amino-quinoxaline |
| C-H Arylation | C3 | Aryl source, Pd catalyst | 2-(4-Fluorophenyl)-3-aryl-quinoxaline |
| Nucleophilic Substitution of Hydrogen (VNS) | C3 (on N-oxide) | Carbanion source (e.g., from nitriles) | 3-substituted-2-(4-fluorophenyl)quinoxaline |
Polymeranalogous Transformations of Poly[(4-fluorophenyl)quinoxaline]s
Polyquinoxalines (PQs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. tandfonline.com The incorporation of the this compound monomer unit into a polymer backbone yields a material that is not only thermally stable but also amenable to post-polymerization modification.
Polymeranalogous transformations, or post-polymerization modifications, are powerful techniques for creating diverse libraries of functional polymers from a single, well-defined precursor polymer. researchgate.netrsc.org In the case of poly[(4-fluorophenyl)quinoxaline], the pendant 4-fluorophenyl groups serve as reactive handles. The fluorine atom, activated by the electron-withdrawing polyquinoxaline backbone, can be displaced by various nucleophiles via the SNAr reaction.
This strategy allows for the covalent attachment of a wide range of functional moieties to the polymer chain after polymerization is complete. This can be used to tune the polymer's properties, such as:
Solubility: Introducing polar or nonpolar side chains.
Glass Transition Temperature (Tg): Altering chain-chain interactions.
Optical Properties: Attaching chromophores or fluorophores.
Cross-linking: Using difunctional nucleophiles to create polymer networks.
This approach is analogous to the modification of other reactive fluoropolymers, where the facile displacement of fluorine is used to introduce new functionalities. uoa.grmdpi.com The ability to modify the polymer under relatively mild conditions preserves the integrity of the high-molecular-weight backbone while providing access to materials that would be difficult to synthesize by direct polymerization of functionalized monomers.
| Precursor Polymer | Modifying Reagent (Nucleophile) | Reaction Type | Modified Polymer Property |
| Poly[(4-fluorophenyl)quinoxaline] | Bisphenol A | SNAr | Increased Tg, formation of poly(ether-quinoxaline) |
| Poly[(4-fluorophenyl)quinoxaline] | 4-Aminophenol | SNAr | Introduction of reactive -OH and -NH groups |
| Poly[(4-fluorophenyl)quinoxaline] | Diamines (e.g., hexamethylenediamine) | SNAr | Cross-linking, formation of thermoset material |
| Poly[(4-fluorophenyl)quinoxaline] | Sodium azide | SNAr | Introduction of azide groups for "click" chemistry |
Coordination Chemistry and Metal Complexes of 2 4 Fluorophenyl Quinoxaline and Its Derivatives
Design and Synthesis of 2-(4-Fluorophenyl)quinoxaline-Based Ligands
The design of ligands based on this compound primarily leverages the two nitrogen atoms of the quinoxaline (B1680401) ring system for coordination to metal centers. The synthetic strategy often begins with the creation of the core quinoxaline structure, followed by functionalization to enhance its coordination properties or to tune the electronic characteristics of the resulting metal complexes.
Synthesis of the Parent Ligand: The parent compound, this compound, is typically synthesized via a condensation reaction. A common and straightforward method involves reacting benzene-1,2-diamine with 2-(4-fluorophenyl)-2-oxoacetaldehyde (B140404) monohydrate in ethanol (B145695) at room temperature. The reaction proceeds efficiently, and the solid product precipitates from the solution, which can then be collected by filtration. nih.govresearchgate.net
Synthesis of Derivative Ligands: To create more complex ligands suitable for specific applications, the this compound core can be further modified. A key example is the synthesis of 2-(4-fluorophenyl)-3-methylquinoxaline (fpmqx) . This derivative is designed to act as a cyclometalating ligand, which forms a C-N chelate ring with a metal ion. Such ligands are crucial in the development of highly efficient phosphorescent materials. isca.meresearchgate.net The introduction of the methyl group at the 3-position can influence the steric and electronic properties of the ligand, thereby affecting the stability and photophysical properties of its metal complexes.
Another design strategy involves creating multidentate ligands by attaching other coordinating groups to the quinoxaline scaffold. For instance, Schiff base derivatives can be formed, leading to ligands capable of forming binuclear complexes. researchgate.net
Formation of Transition Metal Complexes (e.g., Mn(II), Fe(III), Ni(II), Cu(II), Co(II), Ir(III), Pt(II), Au(III), Ag(I))
The versatile nitrogen donors of the quinoxaline ring system allow it to form stable complexes with a broad range of transition metals. While complexes of many quinoxaline derivatives with first-row transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) have been reported, the derivatives of this compound are particularly noted for their use in forming complexes with heavy metals like Iridium(III) for optoelectronic applications. isca.memdpi.com
Iridium(III) Complexes: A significant area of research has been the synthesis of heteroleptic Iridium(III) complexes using 2-(4-fluorophenyl)-3-methylquinoxaline (fpmqx) as the primary, cyclometalated ligand. isca.meresearchgate.net In these syntheses, two equivalents of the fpmqx ligand react with an iridium source to form a dimeric intermediate, which is then cleaved by an ancillary ligand to yield the final mononuclear complex. Ancillary ligands such as triazolylpyridine (trz), picolinate (B1231196) (pic), and acetylacetonate (B107027) (acac) have been successfully employed to complete the coordination sphere of the iridium center. isca.meresearchgate.net These complexes are of interest as they exhibit strong red phosphorescence. researchgate.net
Other Transition Metal Complexes: The coordination behavior of other quinoxaline derivatives suggests that this compound-based ligands are also capable of forming complexes with a variety of other transition metals. For example, Schiff base ligands derived from quinoxalines readily form complexes with Cu(II). researchgate.net Furthermore, the related ligand 2,3-di(2-pyridyl)-quinoxaline has been used to create bimetallic complexes with Fe, Co, and Zn. rsc.org This indicates a strong potential for the development of a wide range of coordination compounds based on the this compound framework.
Structural Characterization of Metal Complexes (e.g., Geometry, Coordination Modes)
The structural elucidation of metal complexes is critical to understanding their properties. For this compound-based complexes, techniques such as X-ray crystallography and various spectroscopic methods are employed.
Crystal Structure of the Parent Ligand: The crystal structure of this compound itself has been determined, providing a baseline for understanding its behavior as a ligand. In the solid state, the molecule is not perfectly planar; there is a dihedral angle of 22.2° between the quinoxaline ring system and the fluorophenyl ring. nih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₉FN₂ |
| Formula Weight | 224.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.249 (13) |
| b (Å) | 3.7925 (19) |
| c (Å) | 22.609 (13) |
| β (°) | 91.866 (9) |
| Volume (ų) | 2078.2 (19) |
Geometry of Metal Complexes: Iridium(III) complexes containing substituted quinoxaline ligands typically adopt a distorted octahedral geometry. nih.gov In the case of complexes like [(fpmqx)₂Ir(ancillary)], the two fpmqx ligands act as bidentate, cyclometalated C^N ligands, coordinating through a carbon atom of the fluorophenyl ring and a nitrogen atom of the quinoxaline ring. The ancillary ligand occupies the remaining two coordination sites. isca.meresearchgate.net X-ray diffraction studies on a similar complex with two 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) ligands revealed a distorted octahedral geometry where the quinoxaline nitrogen atoms are positioned trans to each other. nycu.edu.tw For complexes with first-row transition metals, octahedral and square-planar geometries are common, depending on the metal ion and the specific ligand used. isca.meresearchgate.net
Ligand Behavior and Chelating/Bridging Properties
The coordination behavior of this compound and its derivatives is dictated by the nitrogen atoms of the pyrazine (B50134) ring and, in the case of cyclometalation, a carbon atom from an attached phenyl ring.
Chelating Behavior: The most common coordination mode for ligands of this type is as a bidentate chelating agent. In cyclometalated Iridium(III) complexes, the 2-(4-fluorophenyl)-3-methylquinoxaline ligand forms a stable five-membered ring by coordinating through one of the quinoxaline nitrogens and an ortho-carbon of the phenyl ring. isca.meresearchgate.netnih.gov This C^N chelation is a key factor in the high stability and favorable photophysical properties of these complexes. Other quinoxaline derivatives, such as 2-(2′-pyridyl)quinoxaline, also exhibit strong bidentate N^N chelation, similar to 2,2′-bipyridine. mdpi.com
Bridging Properties: Quinoxaline itself and its derivatives can also act as bridging ligands, linking two metal centers. isca.me This behavior is facilitated by the two nitrogen atoms, which can coordinate to different metal ions, leading to the formation of polynuclear complexes. The radical anion form of the related 2,3-di(2-pyridyl)-quinoxaline has been shown to bridge two metal ions, demonstrating the ligand's capacity to mediate strong magnetic interactions between metal centers. rsc.org
Catalytic Applications of Metal Complexes (e.g., Phenol (B47542) Hydroxylation, CO2 Coupling)
While the primary application focus for this compound complexes has been in optoelectronics, the broader family of quinoxaline-metal complexes has shown promise in catalysis.
Phenol Hydroxylation: The conversion of phenol to dihydroxybenzenes (catechol and hydroquinone) is an important industrial process. Metal complexes are often used as catalysts, and those containing quinoxaline-based ligands have demonstrated activity in this area. For instance, a binuclear azomethine quinoxaline Schiff base copper(II) complex has been synthesized and examined as a catalyst for phenol hydroxylation using hydrogen peroxide as the oxidant. researchgate.net Under optimized conditions, this complex achieved a phenol conversion of 18.32%. researchgate.net The catalytic cycle is believed to involve the interaction of phenol and H₂O₂ with the copper centers. Although this specific example does not use the this compound ligand, it establishes a clear precedent for the catalytic potential of related structures in this transformation. researchgate.netacs.org
| Catalyst | Oxidant | Substrate | Conversion (%) |
|---|---|---|---|
| Binuclear azomethine quinoxaline Schiff base Cu(II) complex | H₂O₂ | Phenol | 18.32 |
CO2 Coupling: The chemical fixation of carbon dioxide is a major goal in green chemistry, with the coupling of CO₂ with epoxides to form cyclic carbonates being a particularly valuable reaction. This process is often catalyzed by metal complexes. While there is extensive research on metal-catalyzed CO₂ coupling, specific examples employing this compound complexes are not prominent in the literature. plu.edunih.gov However, the fundamental properties of transition metal complexes—acting as Lewis acids to activate the epoxide ring—are features that could potentially be realized in complexes with quinoxaline-based ligands. The development of catalysts for this purpose often involves bifunctional systems where the metal center and a co-catalyst work synergistically, a design principle that could be applied to new quinoxaline complexes in the future. nih.gov
Photophysical Properties and Optoelectronic Applications
Fundamental Photophysical Characteristics
The interaction of 2-(4-Fluorophenyl)quinoxaline with light is governed by its fundamental photophysical properties, including its ability to absorb and emit light, and the efficiency of these processes.
Absorption and Emission Spectra Analysis
The electronic absorption spectrum of quinoxaline-based compounds, including this compound, typically displays distinct bands in the ultraviolet-visible region. Generally, two main absorption regions are observed. scholaris.ca The bands at shorter wavelengths, often found between 250–300 nm, are attributed to π–π* electronic transitions within the aromatic systems of the quinoxaline (B1680401) and phenyl rings. scholaris.ca A second, lower-energy absorption band, typically appearing in the 350–400 nm range for related derivatives, is ascribed to n–π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety. scholaris.ca
Upon excitation, this compound can relax to its ground state by emitting a photon, a process known as fluorescence. Quinoxaline derivatives are known to be fluorophores, and their emission wavelength can be influenced by substituents on the core structure. nih.gov For many quinoxaline-based molecules, fluorescence is observed in the blue region of the spectrum. scholaris.ca The difference between the absorption and emission maxima (the Stokes shift) can be significant in quinoxaline derivatives, often indicating a change in molecular geometry or electronic distribution in the excited state. nih.gov
Fluorescence Quantum Yields and Lifetimes
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The quantum yield can be highly dependent on the molecular structure and its environment. For many fluorescent organic compounds, the quantum yield can be significantly influenced by factors such as solvent polarity and the presence of quenching agents. researchgate.net While specific data for this compound is not extensively documented, related quinoxaline and quinazoline (B50416) derivatives have shown a wide range of quantum yields, from very low to over 80%, depending on the specific substitutions and conditions. nih.govnih.gov
The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is typically in the nanosecond range for small organic molecules. nih.govnih.gov The lifetime, like the quantum yield, is sensitive to the molecular environment and any processes that quench the excited state. nih.gov For a series of related quinazoline-based fluorophores, lifetimes have been reported to vary from approximately 3 to 8 nanoseconds. nih.gov
Intramolecular Charge Transfer (ICT) Phenomena
The electronic architecture of this compound, featuring an electron-accepting quinoxaline unit and an electron-donating phenyl group, facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, electron density is redistributed from the phenyl ring (donor) to the quinoxaline moiety (acceptor), creating an excited state with a larger dipole moment than the ground state. scholaris.ca This ICT character is a defining feature of its photophysical behavior. bookpi.org
Through-Space Interaction and Orbital Overlap
The efficiency of ICT is heavily dependent on the geometric arrangement and the degree of electronic communication between the donor and acceptor fragments. In this compound, the phenyl and quinoxaline ring systems are not coplanar. X-ray crystallography studies have determined that the dihedral angle between the benzene (B151609) ring and the quinoxaline ring system is 22.2°. nih.gov
This twisted conformation prevents full π-conjugation between the two rings, leading to a weaker electronic coupling than would be expected in a planar molecule. However, this non-planar geometry allows for significant through-space orbital overlap, which is crucial for the ICT process. The resulting excited state is often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov Such TICT states are characterized by a nearly perpendicular arrangement of the donor and acceptor moieties in the excited state, leading to almost complete charge separation and often resulting in large Stokes shifts. nih.gov
Solvent Polarity Effects on Photophysical Behavior (Solvatochromism)
The ICT nature of the excited state makes the photophysical properties of this compound highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. mdpi.commdpi.com Since the excited state has a larger dipole moment than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state.
This differential stabilization leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic shift (red-shift) of the emission spectrum to longer wavelengths as solvent polarity increases. scholaris.ca The absorption spectrum is generally less affected by solvent polarity. bookpi.org This pronounced positive emission solvatochromism is a hallmark of molecules exhibiting ICT. nih.gov
The effect of solvent polarity on the emission wavelength of a representative quinoxaline derivative is illustrated in the table below, showcasing the typical red-shift observed with increasing solvent polarity.
| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λem) |
| Cyclohexane | 31.2 | 417 nm |
| Dioxane | 36.0 | 425 nm |
| Tetrahydrofuran (B95107) (THF) | 37.4 | 425 nm |
| Acetonitrile (ACN) | 45.6 | 435 nm |
| Dimethylformamide (DMF) | 43.8 | 438 nm |
| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | 442 nm |
| Note: Data presented is for a representative 2-phenylquinoxaline (B188063) derivative to illustrate the solvatochromic effect and may not represent the exact values for this compound. Data adapted from related research. scholaris.ca |
This strong dependence on the local environment's polarity makes this compound and related compounds promising candidates for use as fluorescent probes to sense the polarity of microenvironments. bookpi.org
Applications in Optoelectronics
The electron-withdrawing nature of the pyrazine ring within the quinoxaline scaffold allows for the creation of "push-pull" architectures, which are crucial for many optoelectronic applications. This intramolecular charge transfer (ICT) characteristic can be fine-tuned by adding various electron-donating or electron-withdrawing groups, leading to materials with tailored properties for specific devices. The structural diversity and straightforward synthesis of quinoxaline derivatives further enhance their appeal for cost-effective production.
Quinoxaline derivatives are recognized as effective electron-transporting and luminescent materials, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). Their performance as emitters in OLEDs is an active area of research. For instance, multifunctional materials using a quinoxaline acceptor and a triphenylamine (B166846) donor have been developed, exhibiting aggregation-induced emission (AIE) and high-efficiency electroluminescence.
In one study, thermally activated delayed fluorescence (TADF) compounds were designed using a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) and various donor molecules. These materials are considered promising next-generation emitters for OLEDs. The devices fabricated with these emitters achieved significant performance metrics, demonstrating the potential of quinoxaline-based materials in high-efficiency OLEDs.
Table 1: Performance of OLEDs Employing Quinoxaline-Based Emitters
| Emitter | Maximum External Quantum Efficiency (EQE) (%) | Maximum Power Efficiency (PE) (lm W⁻¹) | Maximum Brightness (cd m⁻²) | Reference |
|---|---|---|---|---|
| DMAC-TTPZ | 15.3 | 41.0 | 36,480 | |
| PXZ-TTPZ | 12.8 | 32.5 | 30,860 |
The inherent electron-deficient properties of the quinoxaline moiety make its derivatives promising candidates for n-type organic semiconductors. These materials are essential for fabricating various organic electronic devices, including organic field-effect transistors (OFETs). The performance of these materials is characterized by properties such as electron mobility and the on/off current ratio. The tunability of quinoxaline's properties allows for the development of semiconductors with high electron mobility, optimal energy levels, and broad absorption spectra, positioning them as strong candidates for OFETs and other electronic technologies.
Research into quinoxaline-based copolymers for OFETs has shown p-type behavior, with carrier mobility improved through synthetic modifications and device engineering. For example, a regioregular pyridyl pyrazine-thienylenevinylene copolymer (P2), a structural analog of a quinoxaline-based polymer (P1), demonstrated an order of magnitude higher carrier mobility.
Table 2: OFET Properties of a Quinoxaline-Derived Material
| Material | Average Electron Mobility (µe) (cm² V⁻¹ s⁻¹) | Threshold Voltage (V) | Ion/Ioff Ratio | Reference |
|---|
Quinoxaline derivatives serve as effective components in dye-sensitized solar cells (DSSCs) due to their strong electron-accepting capabilities. They can be incorporated as auxiliary acceptors or as part of the π-bridge in D-π-A (Donor-π-Acceptor) organic sensitizers, enhancing light absorption and facilitating efficient electron injection and charge collection.
The introduction of fluorine atoms into the quinoxaline unit can strengthen its electron-withdrawing ability, enhance push-pull interactions, and narrow the energy band gap. In a study comparing organic dyes with and without fluorine on the quinoxaline moiety, the fluorinated derivative FNE56 yielded a quasi-solid-state DSSC with a power conversion efficiency of 8.2%, which was 37% higher than the non-fluorinated counterpart. Another research effort synthesized novel quinoxaline-based organic sensitizers, achieving power conversion efficiencies up to 5.56%, indicating that the quinoxaline unit is a promising electron-accepting candidate in organic sensitizers. Porphyrins fused with carboxyquinoxalino moieties have also been used as sensitizers, reaching efficiencies of 5.2%.
Table 3: Performance of DSSCs with Quinoxaline-Based Sensitizers
| Sensitizer | Power Conversion Efficiency (η) (%) | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) |
|---|---|---|---|---|
| FNE56 | 8.2 | 16.5 | 0.74 | 0.67 |
| RC-22 | 5.56 | 12.4 | 0.68 | 0.66 |
In the broader context of organic photovoltaics (OPVs), polymers and small molecules incorporating the this compound structure have been investigated as electron donor or acceptor materials in the active layer of solar cells. The introduction of fluorine atoms into the quinoxaline unit is an effective strategy for improving the photovoltaic properties of the resulting devices.
For example, a polymer incorporating a quinoxaline unit with a 4-fluorophenyl side chain, when blended with PC₇₁BM, produced a polymer solar cell (PSC) with a power conversion efficiency (PCE) of 7.2%. Another narrow bandgap copolymer, PBDTT-DTmFQx, which contains bis(3-fluorophenyl)quinoxaline, achieved a PCE of 6.40%. The strong electron-accepting nature of quinoxaline derivatives also makes them attractive for use as non-fullerene acceptors (NFAs) in organic solar cells, with demonstrated PCEs reaching over 10%. The ongoing development of quinoxaline-based acceptors shows great promise for the future of efficient and scalable organic solar cell technology.
Table 4: Performance of Photovoltaic Devices with Fluorinated Quinoxaline Derivatives
| Polymer/Acceptor Blend | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) | Reference |
|---|---|---|---|---|---|
| Polymer with 4-fluorophenyl side chain / PC₇₁BM | 7.2 | 11.4 | 0.87 | 73 | |
| PBDTT-DTmFQx / PC₇₁BM | 6.40 | 12.0 | 0.87 | 61.45 |
Chemosensing and Fluorogenic Applications
The fluorescent properties of quinoxaline derivatives make them valuable in the development of chemosensors for detecting various analytes, such as metal ions. The interaction between the quinoxaline-based sensor molecule and the target analyte can lead to a detectable change in the absorption or emission spectra, such as a color change (colorimetric) or a change in fluorescence intensity (fluorogenic).
A quinoxaline mono Schiff base was synthesized and demonstrated high selectivity and sensitivity for detecting Ag⁺ ions through visual color changes as well as shifts in absorption and emission measurements. Another study developed a series of cross-conjugated luminophores based on a quinoxaline unit that showed selective and sensitive sensing properties for Fe³⁺ ions. One of these luminophores could also act as a colorimetric and fluorescent chemosensor for Ag⁺ ions. The versatility of synthetic modifications on the quinoxaline scaffold allows for the design of probes tailored for specific ions and applications.
Table 5: Chemosensing Applications of Quinoxaline Derivatives
| Quinoxaline Derivative Type | Target Analyte(s) | Method of Detection | Reference |
|---|---|---|---|
| Quinoxaline mono Schiff base | Ag⁺ | Fluorescent-colorimetric |
Applications in Advanced Materials Science
Conjugated Polymers Incorporating Fluorophenylquinoxaline Units
Conjugated polymers containing 2-(4-fluorophenyl)quinoxaline moieties have been synthesized and investigated for their potential in various optoelectronic applications. These materials typically feature a donor-acceptor (D-A) architecture, where the electron-deficient quinoxaline (B1680401) unit serves as the acceptor.
The synthesis of copolymers incorporating fluorophenylquinoxaline units is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. nanoscience.or.krsemanticscholar.orgrsc.org These methods allow for the creation of well-defined polymer backbones with alternating donor and acceptor moieties. For instance, a conjugated copolymer based on 9,9-dioctylfluorene and 2,3-bis(4-(hexyloxy)phenyl) quinoxaline has been synthesized via a Suzuki coupling reaction. nanoscience.or.kr Similarly, Stille polymerization has been employed to prepare copolymers of pyrene (B120774) and quinoxaline units, both with and without fluorine substituents. semanticscholar.org
Characterization of these copolymers is carried out using a suite of analytical techniques. Gel permeation chromatography (GPC) is used to determine the molecular weight and polydispersity of the polymers. nanoscience.or.krsemanticscholar.org Spectroscopic methods such as 1H-NMR and UV-vis spectroscopy are employed to confirm the chemical structure and investigate the optical properties of the copolymers. nanoscience.or.krsemanticscholar.org Cyclic voltammetry is a key technique used to probe the electrochemical behavior and determine the energy levels of the frontier molecular orbitals. nanoscience.or.krnih.gov
Polymers incorporating fluorophenylquinoxaline units generally exhibit good to excellent thermal stability, a crucial property for the longevity and reliability of electronic devices. Thermogravimetric analysis (TGA) is commonly used to assess this stability. For example, copolymers of dithienopyrrole and fluorinated quinoxaline derivatives have shown decomposition temperatures exceeding 410 °C. researchgate.net Similarly, a fluorene-quinoxaline copolymer was reported to have a high decomposition temperature of 420 °C. nanoscience.or.kr
The glass transition temperature (Tg), which signifies the transition from a rigid glassy state to a more flexible rubbery state, is another important thermal property. A fluorene-quinoxaline copolymer was found to have a glass transition temperature of 159 °C. nanoscience.or.kr In a study on thiophene-quinoxaline copolymers, dynamic mechanical thermal analysis (DMTA) revealed clear thermal transitions, with one copolymer exhibiting a Tg of 97 °C. mdpi.com The ability to tune the glass transition temperature by altering the copolymer composition has also been demonstrated. mdpi.com
Table 1: Thermal Properties of Selected Fluorophenylquinoxaline-Containing Copolymers
| Copolymer System | Decomposition Temperature (°C) | Glass Transition Temperature (°C) | Source |
|---|---|---|---|
| Fluorene-Quinoxaline | 420 | 159 | nanoscience.or.kr |
| Dithienopyrrole-Fluorinated Quinoxaline | > 410 | Not Reported | researchgate.net |
| Thiophene-Quinoxaline (TQ1) | Not Reported | 97 | mdpi.com |
The electronic properties of these copolymers are largely dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These energy levels and the resulting band gap determine the polymer's absorption and emission characteristics, as well as its suitability for specific electronic applications.
The HOMO and LUMO levels are typically determined from the onset oxidation and reduction potentials measured by cyclic voltammetry. nih.gov For a fluorene-co-quinoxaline polymer, the HOMO and LUMO levels were determined to be -5.76 eV and -3.25 eV, respectively, corresponding to a band gap of 2.51 eV. nanoscience.or.kr In another example, a donor-π-acceptor copolymer, PBDTT-TTFQ, which includes a fluorinated thienyl-quinoxaline segment, was found to have a relatively low-lying HOMO level at -5.34 eV and an optical bandgap of 1.67 eV. rsc.org
The introduction of fluorine atoms into the quinoxaline unit can influence these energy levels. For instance, the inclusion of fluorine atoms in a pyrene-quinoxaline copolymer led to a slight reduction in the HOMO level compared to its non-fluorinated counterpart, while the LUMO level remained largely unaffected. semanticscholar.org
Table 2: Electronic Properties of Various Fluorophenylquinoxaline-Based Copolymers
| Copolymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
|---|---|---|---|---|
| Fluorene-co-quinoxaline | -5.76 | -3.25 | 2.51 | nanoscience.or.kr |
| PBCl-MTQF | -5.06 | -3.27 | 1.79 (electrochemical) | nih.gov |
| PBDTT-TTFQ | -5.34 | Not Reported | 1.67 (optical) | rsc.org |
| PPyQxff (Fluorinated) | Slightly lower than PPyQx | No impact | 1.77 (optical) | semanticscholar.org |
The charge transport properties of conjugated polymers are fundamental to their performance in electronic devices. These properties are influenced by factors such as the polymer's molecular structure, morphology, and the degree of intermolecular interactions. In donor-acceptor copolymers, the delocalization of π-electrons along the polymer backbone facilitates the movement of charge carriers. nih.gov
Nonvolatile Memory Devices
Fluorinated quinoxaline-based conjugated polymers have shown significant promise for applications in high-density nonvolatile memory devices. acs.org A polymer named PCzFQ, which incorporates a 2,3-bis(4-fluorophenyl)quinoxaline (B8790275) unit, has been utilized in a memory device that exhibited exceptional performance. acs.org This device demonstrated a high OFF:ON1:ON2 ratio of up to 1:10^1.8:10^4.7, indicating a clear distinction between different memory states. acs.org The introduction of fluorine atoms into the acceptor unit of the polymer was found to be a feasible approach to enhance the properties of these memory devices, paving the way for the synthesis of high-performance ternary memory materials. acs.org
Covalent Organic Frameworks (COFs) and Building Units
The utility of quinoxaline derivatives extends to the construction of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs). A synthetic protocol has been developed for creating two-dimensional COFs based on a quinoxaline backbone. nih.gov These materials represent a new class of COFs that allow for postsynthetic modification. This capability enables the introduction of different chemical functionalities within the nanopores of the framework, and can even facilitate layer-to-layer cross-linking. nih.gov Membranes fabricated from these quinoxaline-based 2D-COFs have demonstrated highly selective separation capabilities, with performance being dramatically enhanced after cross-linking. nih.gov This highlights the potential of using building blocks like this compound in the design and synthesis of advanced COFs for applications in areas such as membrane filtration. nih.gov
Supramolecular Assemblies and Host-Guest Chemistry
The specific molecular structure of this compound, characterized by a dihedral angle of 22.2° between its benzene (B151609) and quinoxaline rings and weak π-π stacking capabilities, serves as a foundational component for constructing more complex supramolecular systems. nih.gov While the single molecule itself is not typically a host, the fluorinated quinoxaline moiety is a critical building block in the design of larger, functional host architectures, such as molecular tweezers. beilstein-journals.orgnih.gov
In one notable area of research, polycyclic frameworks incorporating fluorinated syn-facial quinoxaline sidewalls have been synthesized to act as molecular tweezers for recognizing and binding electron-rich guest compounds. beilstein-journals.orgnih.govresearchgate.net These sophisticated host-guest systems are assembled through a multi-step process that includes a twofold Diels-Alder reaction, oxidation, and subsequent condensation with o-phenylenediamine (B120857) derivatives to yield the final syn-bis-quinoxaline scaffolds. beilstein-journals.orgnih.gov
A specific example of this is the octafluoro-derivative scaffold, which has demonstrated the ability to accommodate guest molecules. beilstein-journals.org Preliminary host-guest studies, conducted using NMR titration experiments, have shown a discernible interaction between this bis-quinoxaline host and the electron-rich guest molecule, N,N,N',N'-tetramethyl-p-phenylenediamine. beilstein-journals.orgnih.govresearchgate.net This interaction highlights the potential of using the this compound unit in creating tailored supramolecular assemblies for applications in molecular recognition and sensing. beilstein-journals.org
Table 1: Example of a Host-Guest System Incorporating a Fluorinated Quinoxaline Moiety
| Component | Chemical Name/Type | Role in Assembly |
| Host | Octafluoro-derivative syn-bis-quinoxaline scaffold | A molecular tweezer designed to bind electron-rich guests. beilstein-journals.orgnih.gov |
| Guest | N,N,N',N'-tetramethyl-p-phenylenediamine | An electron-rich molecule that is recognized and bound by the host. beilstein-journals.orgresearchgate.net |
Corrosion Inhibition Applications
Quinoxaline derivatives are widely recognized as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). acs.orgimist.maresearchgate.net The efficacy of these compounds stems from the presence of nitrogen heteroatoms and aromatic rings in their structure, which facilitate strong adsorption onto the metal surface. imist.maresearchgate.net This adsorption process creates a protective film that isolates the metal from the corrosive medium, thereby significantly reducing the corrosion rate. imist.ma
The mechanism of inhibition typically involves the inhibitor molecules displacing water molecules from the metal surface and forming a barrier that blocks the active sites for corrosion. imist.maimist.ma Numerous studies on quinoxaline derivatives with structures analogous to this compound show that their adsorption behavior can be accurately described by the Langmuir adsorption isotherm. imist.maresearchgate.netijirset.comnajah.edusemanticscholar.org This model implies the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netimist.ma
Electrochemical studies, such as potentiodynamic polarization, have demonstrated that many quinoxaline derivatives function as mixed-type inhibitors. acs.orgresearchgate.netnajah.edusemanticscholar.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). ijirset.com Some derivatives, however, may act predominantly as cathodic-type inhibitors. imist.maimist.ma The inhibition efficiency is dependent on the inhibitor's concentration, generally increasing as the concentration rises to an optimal level. acs.orgresearchgate.netnajah.eduresearchgate.net Research has shown that various substituted quinoxalines can achieve high levels of protection, often exceeding 90% efficiency. researchgate.netsemanticscholar.orgbohrium.com
Table 2: Performance of Various Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
| Inhibitor Compound | Max. Inhibition Efficiency (%) | Concentration (M) | Inhibition Type | Adsorption Isotherm |
| QN-CH3 ((2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline) | 89.07 | 10⁻³ | Cathodic-type imist.maimist.ma | Langmuir imist.maimist.ma |
| QN-Cl ((2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline) | 87.64 | 10⁻³ | Cathodic-type imist.maimist.ma | Langmuir imist.maimist.ma |
| MeSQX (1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one) | 92 | 10⁻³ | Mixed-type researchgate.net | Langmuir researchgate.net |
| BrSQX (3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one) | 89 | 10⁻³ | Mixed-type researchgate.net | Langmuir researchgate.net |
| QNMS ((E)-3-(4-methylstyryl)quinoxalin-2(1H)-one) | 91 | 10⁻³ | Mixed-type semanticscholar.org | Langmuir semanticscholar.org |
| PQXA | 94.7 | 10⁻³ | Mixed-type bohrium.com | Langmuir bohrium.com |
Advanced Research Perspectives and Future Directions
Exploration of Novel Fluorinated Heterocyclic Scaffolds
The 2-(4-Fluorophenyl)quinoxaline core serves as a foundational structure for the exploration of new chemical entities. The quinoxaline (B1680401) moiety itself is considered a bioisostere of quinoline, naphthyl, and benzothienyl rings, allowing for structural variations while potentially retaining or enhancing biological activity. nih.gov Research in this area focuses on modifying this core to create novel fluorinated heterocyclic scaffolds with tailored properties.
One key avenue of exploration is the synthesis of derivatives with additional fluorine substitutions or different fluorinated groups. The strategic incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding interactions, making it a powerful tool in drug design. researchgate.netnih.gov Studies have demonstrated that fluorine atoms attached to the quinoxaline ring can be susceptible to substitution, opening pathways to new derivatives that might not be accessible through direct synthesis. nih.gov For instance, research into (E)-2-Styryl-substituted 6,7-difluoroquinoxalines has shown how modifications to the core quinoxaline structure can lead to compounds with interesting photophysical properties. researchgate.net
Furthermore, the development of scaffolds based on the ekb.egijirt.orgtandfonline.comtriazolo[4,3-a]quinoxaline system, which fuses a triazole ring with the quinoxaline core, has yielded compounds with potent cytotoxic activities, particularly against melanoma cell lines. mdpi.com This highlights a strategy where the fundamental 2-phenylquinoxaline (B188063) structure is expanded into more complex, fused heterocyclic systems to explore new pharmacological potential. These explorations are crucial for expanding the chemical space around the this compound template, leading to the discovery of next-generation compounds for therapeutic and technological use.
Development of Predictive Models for Structure-Property Relationships
As the number of synthesized this compound derivatives grows, so does the need for efficient methods to predict their properties and biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used for this purpose. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their observed activities, enabling the prediction of properties for newly designed molecules. mdpi.comniscpr.res.in
For quinoxaline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer and antimalarial activities. niscpr.res.innih.gov These models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. Key descriptors identified in various quinoxaline QSAR studies include:
Electrostatic descriptors: These relate to the distribution of charge within the molecule and are crucial for understanding how the molecule interacts with biological targets. niscair.res.in
Energy dispersive descriptors: These can help in understanding the binding affinity of the molecule. nih.gov
Molecular force field descriptors: These relate to the steric and energetic properties of the molecule. nih.gov
A typical 2D-QSAR study on quinoxaline derivatives against triple-negative breast cancer identified descriptors such as Epsilon3 (energy dispersive), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (molecular force field), XA (most hydrophobic hydrophilic distance), and Z_comp Dipole as being significant for predicting anticancer activity. nih.gov By developing robust and validated QSAR models, researchers can virtually screen large libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com
Integrated Computational and Experimental Approaches in Design and Discovery
The modern drug discovery and materials science landscape increasingly relies on a synergistic combination of computational (in silico) and experimental (in vitro and in vivo) methods. This integrated approach is particularly effective for designing and discovering novel derivatives of this compound.
The process often begins with in silico techniques like molecular docking. Docking studies predict the binding orientation and affinity of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.govrsc.org For example, novel quinoxaline derivatives have been designed as inhibitors of targets like VEGFR-2 and p38α MAPK, with docking studies providing insights into the specific interactions driving their inhibitory activity. nih.govrsc.org These computational predictions help rationalize the structure-activity relationships (SAR) observed in experimental assays. nih.govresearchgate.net
Following initial design and virtual screening, promising candidates are synthesized and subjected to experimental evaluation. nih.gov This can include antiproliferative assays against cancer cell lines, enzymatic inhibition assays, and other biological tests. rsc.orgmdpi.com The experimental results are then used to refine the computational models. For instance, if a synthesized compound shows higher or lower activity than predicted, the docking poses and scoring functions can be re-evaluated to improve the model's predictive power. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to evaluate the drug-likeness and potential pharmacokinetic properties of the designed compounds at an early stage. nih.govrsc.org This iterative cycle of computational design, chemical synthesis, biological testing, and model refinement accelerates the identification of lead compounds with improved potency and favorable properties. nih.gov
Sustainable and Efficient Synthesis Development
The synthesis of quinoxaline derivatives has traditionally involved methods that may use hazardous solvents, harsh conditions, or toxic reagents. ijirt.org In line with the principles of green chemistry, significant research effort is now directed towards developing sustainable and efficient synthetic protocols. ekb.egbenthamdirect.com These modern approaches emphasize waste minimization, the use of environmentally benign solvents and catalysts, and energy efficiency. ijirt.org
A primary strategy in green synthesis is the use of eco-friendly catalysts that are often reusable. tandfonline.com Nanocatalysts, in particular, have gained prominence due to their high surface area and catalytic efficiency. researchgate.netnih.gov Another key aspect is the replacement of conventional organic solvents with greener alternatives like water or deep eutectic solvents, or even performing reactions under solvent-free conditions. researchgate.netmdpi.com Energy-efficient techniques such as microwave and ultrasonic irradiation are also employed to reduce reaction times and energy consumption. ijirt.orgbenthamdirect.com
The table below summarizes several green chemistry protocols that have been successfully applied to the synthesis of quinoxaline derivatives.
| Catalyst/Method | Solvent/Condition | Key Advantages |
| L-arabinose | Eco-friendly solvent | Novel, sustainable catalyst; reduces waste and carbon footprint. tandfonline.com |
| β-Cyclodextrin | Water or solid-state | Biomimetic, low-cost, reusable catalyst; mild, neutral conditions. mdpi.com |
| Nanocrystalline Copper(II) Oxide | Aqueous media | Reusable catalyst (up to 4 cycles); can be used with ultrasonic irradiation. nih.gov |
| Zinc Triflate | Acetonitrile or solvent-free | Efficient at room temperature; high yield. ijpsjournal.com |
| Microwave Irradiation | Various green solvents | Reduced reaction times, energy efficiency. benthamdirect.com |
| TiO₂-Pr-SO₃H (Solid Acid) | Solvent-free | Reusable, one-step reaction at room temperature with high yield and short reaction time. mdpi.com |
These sustainable methods are not only environmentally responsible but also often offer advantages in terms of operational simplicity, cost-effectiveness, and high product yields, marking a significant advancement in quinoxaline chemistry. ekb.egtandfonline.com
Expanding Applications in Emerging Technologies
While the biological activities of quinoxaline derivatives are well-documented, their unique electronic properties are paving the way for applications in emerging technologies, particularly in the field of organic electronics. nih.govnih.gov Quinoxaline-based compounds are being explored as n-type semiconductors and electron-transporting materials, which are essential components in various electronic devices. nih.gov
The structural versatility of the quinoxaline core allows for the fine-tuning of its electronic properties, such as electron mobility and energy levels (HOMO/LUMO), to meet the specific requirements of different devices. nih.govnsf.gov Fluorinated quinoxalines are particularly promising in this regard. For example, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), a polymer incorporating a difluoroquinoxaline unit, has demonstrated remarkable power conversion efficiencies in organic solar cells. nih.gov
Quinoxaline derivatives are being investigated for use in:
Organic Field-Effect Transistors (OFETs): Their properties as n-type semiconductors make them suitable for fabricating the active layer in OFETs. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs): They can function as electron-transporting or emissive materials in OLEDs. nih.gov
Organic Solar Cells (OSCs): As demonstrated by polymers like PTQ10, they can act as efficient acceptor materials in the active layer of OSCs. nih.govnih.gov
The ability to synthesize these materials through cost-effective methods further enhances their appeal for commercial applications. nih.gov As research continues, the integration of this compound and related structures into advanced materials is expected to grow, contributing to the development of next-generation flexible and printable electronics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Fluorophenyl)quinoxaline, and how are reaction conditions tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, reacting 2-chloroquinoxaline with a fluorophenyl boronic acid derivative under Suzuki-Miyaura conditions. Purification involves silica gel chromatography (2.5% EtOAc/hexanes), yielding ~90% purity. Reaction optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF) to minimize side products . Monitoring via thin-layer chromatography (TLC) ensures reaction completion before recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.07–8.65 ppm in CDCl₃) .
- X-ray crystallography : Resolves molecular geometry, revealing a dihedral angle of 22.2° between the quinoxaline core and fluorophenyl ring. Data collected at 113 K using a Rigaku Saturn724 CCD diffractometer (λ = 0.71075 Å) .
- Mass spectrometry : Confirms molecular weight (224.23 g/mol) via ESI-MS .
Q. How is purity validated during synthesis, and what analytical thresholds are used?
- Methodological Answer : Purity is assessed using TLC (Rf comparison with standards) and HPLC (≥95% peak area threshold). Column chromatography (silica gel, gradient elution) removes unreacted starting materials. Melting point analysis (120–122°C) further confirms crystalline purity .
Advanced Research Questions
Q. How do structural features (e.g., dihedral angles, packing interactions) influence reactivity and intermolecular interactions?
- Methodological Answer : The 22.2° dihedral angle between the fluorophenyl and quinoxaline rings reduces steric hindrance, enabling π-π stacking (centroid separation ≥3.995 Å). Weak van der Waals interactions dominate the crystal lattice, affecting solubility and solid-state reactivity. These parameters guide co-crystal design for enhanced bioavailability .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response assays : Standardize IC₅₀ measurements (e.g., MTT assays for cytotoxicity) to compare activity thresholds .
- Target validation : Use RNAi or CRISPR to confirm biological targets (e.g., kinase inhibition in cancer cells) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in bioassays) .
Q. How can QSAR and molecular docking improve the design of quinoxaline derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity (e.g., anti-breast cancer derivatives with R² > 0.85) .
- Molecular docking : Simulate binding to targets (e.g., Polo-like kinase 1) using AutoDock Vina. Prioritize derivatives with ΔG ≤ −8.0 kcal/mol and hydrogen bonds to catalytic residues .
Q. What challenges arise when correlating NMR and X-ray data for structural elucidation?
- Methodological Answer :
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use variable-temperature NMR to assess flexibility .
- Disorder modeling : Refine X-ray data with SHELXL to resolve positional disorder in flexible substituents .
Q. How do substituent modifications on the quinoxaline core alter interactions with biological targets?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -F) : Enhance binding to hydrophobic enzyme pockets (e.g., FLT3 kinase) via dipole interactions. Compare IC₅₀ values of fluorophenyl vs. chlorophenyl analogs .
- Thioether vs. sulfone groups : Test oxidative stability and target affinity using SPR (surface plasmon resonance) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
